molecular formula C18H19N3O3S2 B2513123 Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 923165-13-3

Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2513123
CAS RN: 923165-13-3
M. Wt: 389.49
InChI Key: JOCJSQUUGVQITO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2S . It has a molecular weight of 236.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N2O2S/c1-3-15-11(14)9-8(12)7-5-4-6(2)13-10(7)16-9/h4-5,16H,3,12H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 387.5±37.0 °C and a predicted density of 1.318±0.06 g/cm3 . The compound is recommended to be stored at 2-8°C .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

One area of research focuses on the synthesis techniques and chemical reactivity of compounds related to Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate. For instance, the phosphine-catalyzed [4 + 2] annulation represents a method to synthesize highly functionalized tetrahydropyridines, showcasing the compound's potential in creating complex molecular structures with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This method highlights the compound's utility in organic synthesis, particularly in constructing pyridine-based frameworks with significant functional diversity.

Development of Heterocyclic Compounds

Another significant area of application is in the development of novel heterocyclic compounds, which are crucial in medicinal chemistry and material science. Research has demonstrated the synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, starting from precursors similar to Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate (Bakhite, Al‐Sehemi, & Yamada, 2005). These studies are essential for discovering new therapeutic agents and materials with novel properties.

Novel Synthetic Pathways

Research also explores novel synthetic pathways involving Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate or its derivatives. For example, the synthesis and reactions of some 7,9-dimethylthieno-[2,3-b:4,5-b‘]dipyridines were studied, indicating the versatility of this compound in generating various functionalized heterocyclic systems (El-Dean et al., 2009). These findings contribute to the broader understanding of heterocyclic chemistry and its applications in synthesizing complex organic molecules.

Spectral-Fluorescent Properties

Furthermore, the spectral-fluorescent properties of novel 5,6-disubstituted derivatives were investigated, revealing correlations between the chemical structure and fluorescent properties (Ershov et al., 2019). This research has implications for developing fluorescent probes and materials for electronic applications, showcasing the compound's potential beyond conventional organic synthesis.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I found .

properties

IUPAC Name

ethyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-5-24-18(23)12-9(3)10(4)25-17(12)21-15(22)14-13(19)11-7-6-8(2)20-16(11)26-14/h6-7H,5,19H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJSQUUGVQITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

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